molecular formula C17H33NO2 B8752753 (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol CAS No. 24448-07-5

(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No. B8752753
M. Wt: 283.4 g/mol
InChI Key: VBFBQEURBQANIX-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

26 g (130 mmoles) of dodecanoic acid and 31 g (260 mmoles) of 2-amino-2-ethyl-1,3-propanediol were condensed together by heating at 185°-190° C. for 30 hours. Work up and distillation of the residue at 160°-162° C./1 mm Hg gave 33.19 g (90%) of the product.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][C:16]([CH2:21][CH3:22])([CH2:19]O)[CH2:17][OH:18]>>[OH:18][CH2:17][C:16]1([CH2:21][CH3:22])[CH2:19][O:14][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N:15]1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
NC(CO)(CO)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed together
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 185°-190° C. for 30 hours
Duration
30 h
DISTILLATION
Type
DISTILLATION
Details
Work up and distillation of the residue at 160°-162° C./1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
OCC1(N=C(OC1)CCCCCCCCCCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 33.19 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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